Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
Description
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS 638220-35-6) is a cyclopropane-containing ester with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol. Its structure features a para-bromophenyl substituent attached to a cyclopropane ring, which is esterified with a methyl group (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Safety data indicate that it is harmful via inhalation, skin contact, and ingestion, necessitating proper handling protocols .
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTJWMPUBJHPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675378 | |
| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638220-35-6 | |
| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 1-(4-bromophenyl)cyclopropanecarboxylic Acid
One of the most straightforward and widely used methods involves the esterification of the corresponding carboxylic acid, 1-(4-bromophenyl)cyclopropanecarboxylic acid, using methylating agents under basic conditions.
- Procedure : The acid is reacted with iodomethane (methyl iodide) in the presence of potassium carbonate as a base in acetonitrile solvent. The reaction is typically conducted at around 50 °C overnight.
- Outcome : This results in the formation of methyl 1-(4-bromophenyl)cyclopropanecarboxylate with moderate to good yields (around 60-70%).
- Work-up : After completion, the reaction mixture is filtered, concentrated, and the product is extracted using dichloromethane and water. The organic layer is dried and concentrated to yield the ester product.
This method is supported by analogous syntheses of methyl 1-(3-bromophenyl)cyclopropanecarboxylate, which share similar reaction conditions and yields (64% yield reported).
| Parameter | Details |
|---|---|
| Starting Material | 1-(4-bromophenyl)cyclopropanecarboxylic acid |
| Methylating Agent | Iodomethane |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Temperature | 50 °C |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Yield | ~64% (based on similar compounds) |
Cyclopropanation of 4-bromophenyl Precursors Followed by Esterification
Another approach involves the cyclopropanation of 4-bromophenyl-substituted alkenes or acrylates, followed by esterification to obtain the methyl ester.
- Raw Materials : Methacrylic acid derivatives or esters (including methacrylic acid, methacrylonitrile, or methacrylamide) can be used as starting points.
- Cyclopropanation : These undergo cyclopropanation using trihalides in the presence of alkali to form gem-dihalide intermediates.
- Dehalogenation and Hydrolysis : The gem-dihalides are then treated with sodium metal to remove halogens, yielding methyl cyclopropyl derivatives.
- Acidification : Subsequent acidification and hydrolysis steps yield the cyclopropanecarboxylic acid, which can be esterified to the methyl ester.
- Advantages : This method offers mild reaction conditions, easy availability of raw materials, and high purity of the final product.
One-Pot Catalytic Cyclopropanation Using Diazo Compounds
A more modern and efficient method involves the catalytic cyclopropanation of 4-bromobenzaldehyde derivatives using diazo compounds such as diazomethane or methyl diazoacetate.
- Catalysts : Copper(I) iodide (CuI) with triphenylphosphine as a ligand is used to catalyze the reaction.
- Solvent : Dichloromethane is typically used.
- Process : The aldehyde is treated with the diazo compound in a one-pot reaction under inert atmosphere, leading directly to the cyclopropane ring formation.
- Yield and Purity : This method is efficient and can provide high yields with good stereochemical control.
- Note : This method requires careful handling of diazo compounds due to their toxicity and explosiveness.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Esterification of carboxylic acid | 1-(4-bromophenyl)cyclopropanecarboxylic acid | Iodomethane, K2CO3, acetonitrile, 50 °C | Simple, moderate yield, accessible | Moderate yield, requires acid precursor |
| Cyclopropanation of methacrylic derivatives | Methacrylic acid/ester, trihalides | Alkali, sodium metal, acidification | Mild conditions, high purity | Multi-step, requires halide handling |
| One-pot catalytic cyclopropanation | 4-bromobenzaldehyde, diazomethane | CuI, triphenylphosphine, dichloromethane | Efficient, stereocontrol | Requires handling hazardous diazo compounds |
| Pre-esterification and cyclization | γ-butyrolactone derivatives | HCl gas, sodium metal, esterification | Established method | Hazardous reagents, safety issues |
Detailed Research Findings
- The esterification method using iodomethane and potassium carbonate in acetonitrile is a practical and reproducible approach with yields around 64%, as demonstrated for the 3-bromophenyl analog. This method can be adapted for the 4-bromo isomer due to similar chemical behavior.
- Cyclopropanation of methacrylic acid derivatives allows for the introduction of the cyclopropane ring before ester formation, providing a route with mild reaction conditions and high product purity.
- The one-pot catalytic cyclopropanation using diazomethane and copper catalysts offers a modern synthetic route with potential for stereoselectivity and operational simplicity but requires careful safety precautions.
- Older methods involving γ-butyrolactone derivatives are less favored due to hazardous reagents and complex handling requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Scientific Research Applications
Chemistry
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the bromine atom in the bromophenyl group can be substituted with different nucleophiles, expanding the compound's utility in synthetic organic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties: Investigations have shown that it may possess antibacterial and antifungal activities due to its interaction with cellular membranes.
- Anticancer Activity: Cytotoxicity assays conducted on human cancer cell lines such as HeLa and MCF-7 demonstrated significant reductions in cell viability, with IC50 values ranging from 10-30 µM for various analogs.
Medicine
The compound is being explored for its therapeutic applications in drug development:
- Anti-inflammatory Effects: In a lipopolysaccharide (LPS)-induced inflammation model in mice, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection: In vitro studies using SH-SY5Y neuronal cells revealed that the compound reduced cell death under oxidative stress conditions induced by hydrogen peroxide, indicating possible neuroprotective effects.
Summary of Biological Activities
A detailed summary table of biological activities associated with this compound is presented below:
| Activity Type | Observations | Reference |
|---|---|---|
| Cytotoxicity | IC50 values of 10-30 µM on cancer cell lines | |
| Anti-inflammatory | Decrease in TNF-alpha and IL-6 levels in mice | |
| Neuroprotection | Reduced cell death under oxidative stress |
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects .
Comparison with Similar Compounds
Positional Isomers: Bromophenyl Substitution
- Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate (CAS 1379317-16-4) Molecular Formula: C₁₁H₁₁BrO₂ (identical to the target compound). Key Difference: Bromine substituent at the ortho position of the phenyl ring. This isomer may exhibit distinct electronic properties due to proximity effects .
Ester Group Variation
- Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS 1215205-50-7) Molecular Formula: C₁₂H₁₃BrO₂. Key Difference: Ethyl ester group replaces the methyl ester. However, enzymatic hydrolysis rates may differ due to steric factors .
Ring Size Variation
- Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)
- Molecular Formula : C₁₄H₁₇BrO₂.
- Key Difference : Cyclohexane ring replaces the cyclopropane.
- Impact : The six-membered ring eliminates angle strain, increasing thermodynamic stability. This structural change could reduce reactivity in ring-opening reactions but improve bioavailability due to conformational flexibility .
Functional Group Modifications
1-(4-bromophenyl)cyclopropane-1-carboxylic acid (CAS 345965-52-8)
- Molecular Formula : C₁₀H₉BrO₂.
- Key Difference : Carboxylic acid replaces the methyl ester.
- Impact : The free carboxylic acid group enhances water solubility and enables salt formation, making it suitable for ionic interactions in drug-receptor binding. However, it may exhibit lower cellular uptake compared to the ester .
- Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate Molecular Formula: C₁₁H₁₃NO₂. Key Difference: Amino group replaces the bromine at the para position. This modification is critical in drug design for enhancing pharmacokinetic properties .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | 638220-35-6 | C₁₁H₁₁BrO₂ | 255.11 | para-Br, methyl ester |
| Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | 1379317-16-4 | C₁₁H₁₁BrO₂ | 255.11 | ortho-Br, methyl ester |
| Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate | 1215205-50-7 | C₁₂H₁₃BrO₂ | 269.14 | Ethyl ester |
| Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate | 1282589-52-9 | C₁₄H₁₇BrO₂ | 297.20 | Cyclohexane ring |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 345965-52-8 | C₁₀H₉BrO₂ | 241.09 | Carboxylic acid |
Biological Activity
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a cyclopropane ring, a brominated phenyl group, and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 271.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromophenyl group can modulate the activity of enzymes and receptors, while the cyclopropane ring may enhance stability and reactivity, influencing overall biological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities, particularly:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHBrO | Cyclopropane ring, brominated phenyl | Antimicrobial, anticancer |
| Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate | CHBrN O | Amino group addition | Antimicrobial, anticancer |
| Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate | CHNO | Nitro group instead of bromine | Varies significantly in activity |
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial efficacy of various cyclopropane derivatives revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential role in cancer therapy. Further research is needed to explore its mechanism of action at the cellular level .
- Synthesis and Functionalization : Recent advancements in synthetic methodologies have improved the accessibility of this compound, facilitating its use in drug development and as a precursor for more complex molecules .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, and what are the critical parameters affecting yield and purity?
- Methodology : The synthesis typically involves cyclopropanation of a vinyl bromide precursor using Simmons–Smith reagents (e.g., Zn/Cu couple with diiodomethane), followed by esterification. Key parameters include:
- Temperature : Maintain <0°C during cyclopropanation to minimize side reactions.
- Steric effects : The 4-bromophenyl group may hinder cyclopropanation efficiency; use excess reagent (1.5–2.0 equiv).
- Purification : Employ silica gel chromatography with hexane/ethyl acetate (8:2) to isolate the product (purity >95%) .
Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR :
- 1H NMR : Cyclopropane protons appear as triplets (δ 1.2–2.5 ppm, J = 5–10 Hz). The bromophenyl aromatic protons resonate at δ 7.3–7.6 ppm.
- 13C NMR : Ester carbonyl at δ ~170 ppm; cyclopropane carbons at δ 15–25 ppm.
- HRMS : Confirm molecular ion [M+H]+ at m/z 295.0 (C12H11BrO2).
- X-ray crystallography : Resolve bond angles (cyclopropane C–C–C ≈ 60°) and validate spatial arrangement .
Advanced Research Questions
Q. How does the electron-withdrawing bromophenyl group influence the cyclopropane ring's reactivity in cross-coupling reactions?
- Methodology : The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids. However, steric hindrance from the cyclopropane ring requires:
- Catalyst optimization : Use Pd(PPh3)4 with low loading (1–2 mol%) to prevent ring-opening.
- Reaction monitoring : Track progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 7:3) and confirm regioselectivity via NOESY correlations .
Q. How can computational modeling predict the metabolic stability of derivatives in drug discovery?
- Methodology :
- Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
- MD simulations : Assess ester hydrolysis rates under physiological pH (t1/2 ≈ 2–4 hours predicted).
- Validation : Compare computational logP (≈3.2) with experimental HPLC retention times .
Q. What strategies resolve discrepancies between NMR and X-ray data for cyclopropane ring geometry?
- Methodology :
- Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering) causing anomalous coupling constants.
- X-ray refinement : Compare experimental bond lengths (e.g., C–C = 1.52 Å) with DFT-optimized structures .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of cyclopropanecarboxylate derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
